(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one
Overview
Description
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one is a naturally occurring organic compound from the benzofuran family. It is an important component of many plant extracts, and is found in a variety of foods, including fruits, vegetables, and grains. It has a wide range of applications in the medical, pharmaceutical, and cosmetic industries, and has been the subject of numerous scientific studies.
Scientific Research Applications
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one has been the subject of numerous scientific studies. It has been studied for its potential anti-cancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger.
Mechanism of Action
Target of Action
The primary targets of SARS-CoV-2-IN-43 are the viral enzymes and their counter receptors involved in the entry of SARS-CoV-2 into host cells . These targets play a crucial role in the replication of genomic RNA and controlling the host cell physiology .
Mode of Action
SARS-CoV-2-IN-43 interacts with its targets, leading to significant changes in the virus’s ability to infiltrate host cells. The compound enters host cells through endocytosis or binding to the transmembrane angiotensin converting enzyme 2 (ACE2) receptors on the cell surface . This triggers membrane fusion via host proteases, enabling viral entry, replication, maturation, and efficient release to nearby cells .
Biochemical Pathways
SARS-CoV-2-IN-43 affects several biochemical pathways. For instance, it mediates the activation of MAPK signaling pathways that trigger alterations in the platelet transcriptome and proteome, and platelet hyperreactivity, which may contribute to COVID-19 pathophysiology . Additionally, the compound is involved in the glycolytic pathway, promoting increased glucose uptake and increased oxidative stress that culminates in increased lactate production, mitochondrial damage, and dysregulation of the innate immune system .
Pharmacokinetics
Similar antiviral drugs have shown that they are highly stable at 4°c, but sensitive to heat
Result of Action
The action of SARS-CoV-2-IN-43 results in molecular and cellular effects that inhibit the spread of SARS-CoV-2. The compound’s interaction with its targets leads to the inhibition of viral entry, replication, and release, thereby controlling the spread of the virus within the host . The compound also triggers an immune response, which may contribute to the effective defense against COVID-19 .
Action Environment
The action, efficacy, and stability of SARS-CoV-2-IN-43 can be influenced by various environmental factors. For instance, the virus is highly stable at 4°C, but sensitive to heat . Moreover, the virus’s ability to spread is enhanced in closed, crowded, and poorly ventilated indoor environments . Therefore, the environment plays a crucial role in the effectiveness of SARS-CoV-2-IN-43 in inhibiting the spread of SARS-CoV-2.
Advantages and Limitations for Lab Experiments
The use of (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one in laboratory experiments has several advantages. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is inexpensive and readily available. However, there are also some limitations to its use. It can be toxic in large doses, and can cause skin irritation in some individuals. Additionally, it is a relatively weak inhibitor of certain enzymes, so it may not be suitable for certain applications.
Future Directions
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one has a wide range of potential applications, and there is still much to be learned about its biochemical and physiological effects. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should be conducted on its potential toxicity, as well as its potential interactions with other drugs and compounds. Finally, additional studies should be conducted to further understand its potential as an antioxidant, anti-inflammatory, and antifungal agent.
properties
IUPAC Name |
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWJGGLULNRBP-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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